7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane
Overview
Description
7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane is a spirocyclic compound featuring an oxetane ring fused to a diazaspirooctane structure. Spirocyclic compounds are known for their unique three-dimensional structures, which can enhance their physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability . These properties make spirocyclic compounds valuable in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the condensation of appropriate starting materials followed by cyclization under specific conditions. For example, the synthesis may start with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic oxetane .
Industrial Production Methods
Industrial production methods for spirocyclic compounds often involve scalable synthetic routes that can be optimized for yield and purity. These methods may include the use of catalytic systems and optimized reaction conditions to ensure efficient production. The use of continuous flow reactors and other advanced technologies can also enhance the scalability of these synthetic routes .
Chemical Reactions Analysis
Types of Reactions
7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Oxone®, hydrogen peroxide (H2O2)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized spirocyclic derivatives, while reduction reactions can produce reduced spirocyclic compounds .
Scientific Research Applications
7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for drug discovery, potentially leading to the development of new therapeutic agents.
Biology: The compound can be used in biological studies to investigate its interactions with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to target proteins and enzymes with high affinity, potentially modulating their activity. For example, the compound may interact with enzymes involved in metabolic pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(Oxetan-3-yl)-4,7-diazaspiro[2.5]octane include other spirocyclic oxetanes and diazaspiro compounds, such as:
- 2-oxa-6-azaspiro[3.3]heptane
- 2-oxa-7-azaspiro[3.5]nonane
- Spirocyclic oxindoles
Uniqueness
What sets this compound apart from similar compounds is its specific combination of an oxetane ring and a diazaspirooctane structure. This unique arrangement provides distinct physicochemical properties and potential biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
7-(oxetan-3-yl)-4,7-diazaspiro[2.5]octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-2-9(1)7-11(4-3-10-9)8-5-12-6-8/h8,10H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELDAPGMNRUVDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CN(CCN2)C3COC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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